![molecular formula C19H16ClN5O B2913415 3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326868-16-9](/img/structure/B2913415.png)
3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H16ClN5O and its molecular weight is 365.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Affinity Towards Adenosine Receptors
One significant area of research involves the exploration of 1,2,3-triazolo[4,5-d]pyrimidine derivatives for their high affinity toward adenosine receptors. Specifically, compounds with similar structures have demonstrated a pronounced affinity and selectivity for the A1 receptor subtype. These findings are crucial as adenosine receptors play a significant role in numerous physiological processes, including inflammatory responses, neurotransmission, and cardiac function. For example, derivatives bearing cycloalkylamino or aralkylamino substituents have shown to be highly active, suggesting their potential as therapeutic agents in conditions where modulation of adenosine receptors is beneficial (Betti et al., 1998).
Synthesis of Novel Fused Derivatives
Research on the synthesis of novel derivatives involving the triazolo[4,5-d]pyrimidine scaffold has also been reported. This includes the development of compounds with potential antimicrobial properties. For instance, a series of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives have been synthesized, highlighting the versatility of the triazolo[4,5-d]pyrimidine core in generating new chemical entities that could serve as leads for the development of new drugs or biological probes (Nagaraju et al., 2013).
Antibacterial Agents
Another avenue of research has focused on the development of triazolopyrimidine derivatives as antibacterial agents. The synthesis of compounds such as 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines has been reported, with some showing promising antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests the potential application of these derivatives in combating bacterial infections, with specific compounds outperforming commercially available antibiotics in preliminary assays (Kumar et al., 2009).
Serotonin Receptor Antagonists
Additionally, compounds within this class have been investigated for their potential as serotonin receptor antagonists. The synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and their evaluation as potent and selective serotonin 5-HT6 receptor antagonists represent a critical step towards developing new treatments for neuropsychiatric disorders. Select compounds demonstrated significant affinity in receptor binding assays, underscoring the therapeutic potential of triazolopyrimidine derivatives in mental health (Ivachtchenko et al., 2010).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is a key player in the control of the cell cycle, and its inhibition can lead to cell cycle arrest. This can result in the prevention of DNA replication and cell division, thereby inhibiting the proliferation of cells .
Pharmacokinetics
Like other small molecule inhibitors, it is expected to have good bioavailability and be able to penetrate cells to reach its intracellular target, cdk2 .
Result of Action
The compound’s action results in significant inhibition of cell proliferation . It has been shown to have cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within HCT cells .
Biochemische Analyse
Biochemical Properties
This compound has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
3-(2-chlorobenzyl)-6-phenethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, by interfering with cell signaling pathways and altering gene expression .
Molecular Mechanism
The molecular mechanism of action of 3-(2-chlorobenzyl)-6-phenethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it has been found to inhibit CDK2, thereby disrupting the cell cycle and leading to cell death .
Temporal Effects in Laboratory Settings
Over time, the effects of 3-(2-chlorobenzyl)-6-phenethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in laboratory settings have been observed to change. For instance, it has been found to have long-term effects on cellular function, including alterations in cell cycle progression and induction of apoptosis .
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-(2-phenylethyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c20-16-9-5-4-8-15(16)12-25-18-17(22-23-25)19(26)24(13-21-18)11-10-14-6-2-1-3-7-14/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJSTXFLVLWOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

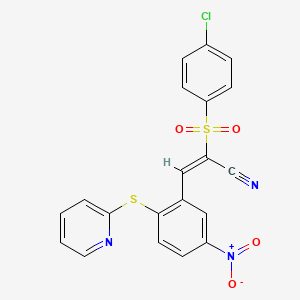
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2913337.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2913338.png)

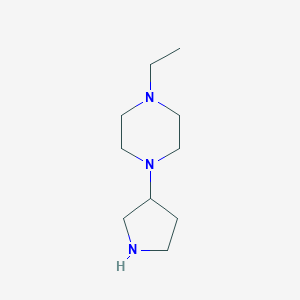



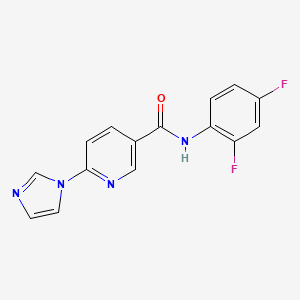
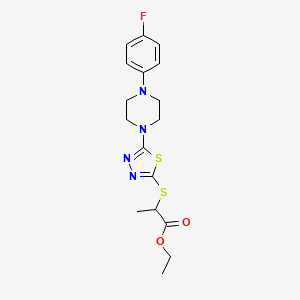
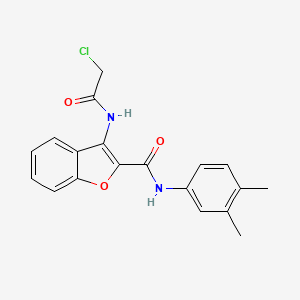
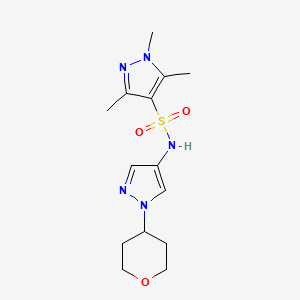
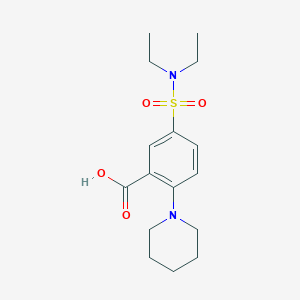
![4-(1,3-benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2913355.png)